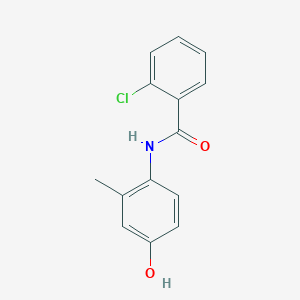![molecular formula C14H14N2O2S2 B5596272 1,3-dimethyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5596272.png)
1,3-dimethyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrimidinedione derivatives, including structures similar to the compound , often involves multi-component reactions. For example, a catalyst-free one-pot synthesis method has been developed for the efficient synthesis of a variety of pyrimidinedione derivatives under ambient conditions, highlighting the versatility and efficiency of modern synthetic approaches (Brahmachari & Nayek, 2017).
Molecular Structure Analysis
Investigations into the molecular structure of pyrimidinediones often leverage spectral analysis techniques such as IR, NMR, and MS to confirm the structural configurations of synthesized compounds. Studies on similar compounds have detailed their structural elucidation, providing a foundation for understanding the molecular intricacies of pyrimidinediones (Asiri & Khan, 2010).
Chemical Reactions and Properties
Pyrimidinedione derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential for chemical modifications. The insertion of dimethylvinylidene carbene into azo moiety to synthesize benzimidazolo pyrimidines under phase transfer catalysis conditions exemplifies the chemical versatility of the pyrimidine skeleton (Sharma, Kumar, & Sharma, 2005).
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
Research has developed various methods for synthesizing pyrimidine derivatives, including 1,3-dimethyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. For instance, a study detailed the synthesis of 5,5'-Mehylenebispyrimidine derivatives and 3,4-Dithia6.1pyrimidinophane through a series of reactions involving N-methylurethane and diketene, leading to compounds with potential pharmacological applications (Kinosita et al., 1986).
Chemical Reactions and Novel Compounds
Another research focus is the creation of new heterocyclic compounds from pyrimidine derivatives. For example, synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds (Abu‐Hashem et al., 2020).
Pharmacological Potential
Antiviral Activity
Studies on the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives revealed potent HIV type 1 and type 2 inhibitors, indicating the importance of molecular modifications for enhancing antiviral efficacy (Buckheit et al., 2007).
Antimicrobial and Antidiabetic Activities
Some pyrimidine derivatives have been evaluated for their antimicrobial and antidiabetic properties. Research has shown that specific sulfonylurea derivatives of pyrazoles possess hypoglycemic effects, suggesting a potential for antidiabetic drug development (Soliman, 1979).
Anticancer Properties
The synthesis and antitumor activity of pyrimidine derivatives, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have been documented, indicating their potential as anticancer agents (Grivsky et al., 1980).
properties
IUPAC Name |
1,3-dimethyl-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-15-12(17)11(13(18)16(2)14(15)19)8-9-4-6-10(20-3)7-5-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJSMTFHPUMQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)SC)C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5596189.png)
![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5596195.png)
![2,4-dichloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5596212.png)
![6-{[(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5596220.png)
![2-{[(butylamino)carbonyl]amino}ethyl (4-methylphenyl)carbamate](/img/structure/B5596231.png)
![2,4,7-trimethyl-3-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1H-indole](/img/structure/B5596237.png)
![2-(2-naphthyloxy)-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}propanamide](/img/structure/B5596243.png)
![4-benzyl-1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5596247.png)
![4-[3-(1,3'-bipyrrolidin-1'-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5596251.png)
![N-(3-chlorophenyl)-N'-[2-(difluoromethoxy)phenyl]urea](/img/structure/B5596277.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B5596290.png)
![5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5596294.png)
![N-[2-(diethylamino)ethyl]-N'-2-naphthylurea](/img/structure/B5596301.png)
